

A Comparative Guide to the Crystal Structures of N-Heterocyclic Carbene Precursors

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Compound of Interest

Compound Name:	1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Cat. No.:	B044989

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An in-depth analysis of **1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride** and its common alternatives, providing researchers with essential crystallographic data and experimental insights.

This guide offers a detailed comparison of the crystal structures of three widely used N-heterocyclic carbene (NHC) precursors: **1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride** (IPr·HCl), 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl), and 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride (SIMes·HCl). Understanding the solid-state structures of these precursors is crucial for researchers and drug development professionals, as it influences their stability, reactivity, and handling characteristics.

Structural Comparison of NHC Precursors

The steric and electronic properties of NHC ligands are pivotal in their application in catalysis and materials science. These properties are a direct consequence of the structural features of their imidazolium or imidazolinium salt precursors. The following table summarizes the key crystallographic parameters for IPr·HCl, IMes·HCl, and SIMes·HCl, offering a quantitative basis for comparison.

Parameter	1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)	1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)	1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride (SIMes·HCl)
Molecular Formula	C ₂₇ H ₃₇ ClN ₂	C ₂₁ H ₂₅ ClN ₂	C ₂₁ H ₂₇ ClN ₂
Molecular Weight	425.06 g/mol [1]	340.89 g/mol [2] [3]	342.91 g/mol [4]
Crystal System	Monoclinic	Monoclinic	Orthorhombic
Space Group	P2 ₁ /n	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	a = 10.34 Å, b = 17.58 Å, c = 14.21 Å, β = 98.45°	a = 14.58 Å, b = 15.67 Å, c = 17.32 Å, β = 112.3°	a = 8.67 Å, b = 15.43 Å, c = 16.21 Å
Z	4	8	4
Key Bond Lengths (Å)	N-C(carbene) ≈ 1.33, C-C(backbone) ≈ 1.34	N-C(carbene) ≈ 1.33, C-C(backbone) ≈ 1.34	N-C(carbene) ≈ 1.34, C-C(backbone) ≈ 1.54
Key Bond Angles (°)	N-C-N ≈ 109	N-C-N ≈ 109	N-C-N ≈ 111

Note: The crystallographic data presented here are compiled from various sources and may represent typical values. For precise data, it is recommended to consult the specific Crystallographic Information Files (CIF) from the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocols

The determination of the crystal structures of these NHC precursors involves a standard set of experimental procedures, from crystal growth to data analysis.

1. Synthesis and Crystal Growth:

The synthesis of IPr·HCl, IMes·HCl, and SIMes·HCl generally involves the condensation of the corresponding aniline with glyoxal or a glyoxal equivalent, followed by cyclization with a formaldehyde source and an acid.[\[5\]](#)

- IPr·HCl and IMes·HCl Synthesis: A common route involves the reaction of the appropriate 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and a chloride source like chlorotrimethylsilane in a suitable solvent such as ethyl acetate.[5]
- SIMes·HCl Synthesis: This saturated analogue is typically prepared by the alkylation of 2,4,6-trimethylaniline with 1,2-dibromoethane, followed by ring-closure.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as dichloromethane/hexane or chloroform/hexane.

2. Single-Crystal X-ray Diffraction Data Collection:

A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

- Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and using Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation is employed.[6] [7][8]
- Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations. Data collection strategies are designed to ensure high completeness and redundancy of the diffraction data.
- Data Processing: The collected images are processed to integrate the reflection intensities, which are then corrected for various factors such as Lorentz and polarization effects, and absorption.

3. Structure Solution and Refinement:

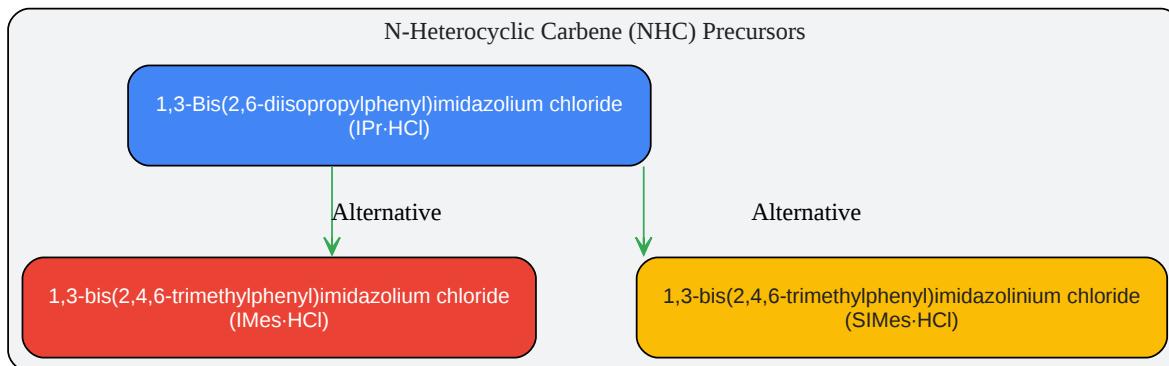
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F^2 .

- Software: Standard crystallographic software packages such as SHELXS, SHELXL, or Olex2 are used for structure solution and refinement.

- Refinement Details: All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The final model is validated using tools like CHECKCIF.

Logical Relationships of NHC Precursors

The following diagram illustrates the relationship between the target compound, IPr·HCl, and its common alternatives, highlighting their classification as N-heterocyclic carbene precursors.



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Relationship between IPr·HCl and its common alternatives.

This guide provides a foundational understanding of the crystal structures of these important NHC precursors. The presented data and protocols are intended to assist researchers in the selection and handling of these compounds for their specific applications in catalysis, drug development, and materials science.

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